Almorexant
Overview
Description
Almorexant is a member of isoquinolines.
Mechanism of Action
Target of Action
Almorexant, also known by its development code ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in sleep-wake regulation, addiction, and stress .
Mode of Action
This compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It dissociates very slowly from the orexin receptors, which may prolong its duration of action .
Biochemical Pathways
It’s known that the orexin system plays a critical role in the sleep-wake cycle . By antagonizing the orexin receptors, this compound can potentially influence these pathways and their downstream effects.
Pharmacokinetics
This compound is metabolized in the liver and has an elimination half-life of 13-19 hours . The pharmacokinetics of this compound after single and multiple-dose administration to healthy subjects have been characterized by a clearance of 43 L/h, a large volume of distribution (683 L), a fast absorption (time to peak plasma concentration 1 h), and a rapid disposition due to a pronounced distribution phase .
Result of Action
The primary result of this compound’s action is the promotion of sleep. It has been shown in preclinical and clinical research to promote sleep in animals and humans without disrupting the sleep architecture .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the same metabolic pathways . Additionally, the drug’s efficacy and stability can be influenced by factors such as the patient’s overall health status, age, and other individual characteristics.
Biochemical Analysis
Biochemical Properties
Almorexant is a potent and competitive dual orexin receptor antagonist, with Kd values of 1.3 nM (OX1) and 0.17 nM (OX2), respectively . It selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization .
Cellular Effects
This compound has been shown to reversibly block signaling of orexin-A and orexin-B peptides . It also stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive antagonism of the OX1 and OX2 orexin receptors . By binding to these receptors, this compound prevents their activation and inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization .
Temporal Effects in Laboratory Settings
This compound has been shown to induce somnolence and promote sleep in rats, dogs, and humans . This sleep-promoting effect, which resembles physiological sleep, could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, where it has been shown to induce somnolence and promote sleep
Metabolic Pathways
This compound is metabolized in the liver
Transport and Distribution
Properties
IUPAC Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMACHNQISHMDN-RPLLCQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801007352 | |
Record name | Almorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871224-64-5, 913358-93-7 | |
Record name | Almorexant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871224-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Almorexant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Almorexant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06673 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Almorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801007352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Almorexant hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALMOREXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of almorexant?
A1: this compound functions as a dual orexin receptor antagonist, meaning it blocks both the orexin 1 receptor (OX1R) and orexin 2 receptor (OX2R) [, , ]. Orexins are neuropeptides involved in wakefulness, arousal, and other regulatory functions. By antagonizing these receptors, this compound decreases orexin signaling, ultimately promoting sleep [, , ].
Q2: Does this compound show selectivity for either OX1R or OX2R?
A2: While this compound is a dual antagonist, research indicates a complex relationship with the two receptor subtypes. In vitro studies under non-equilibrium conditions show dual antagonism, but under equilibrium conditions, this compound becomes selective for OX2R []. Additionally, this compound displays a very slow dissociation rate from OX2R, effectively acting as a pseudo-irreversible antagonist in cellular systems [].
Q3: How does this compound's interaction with orexin receptors affect sleep architecture?
A3: Studies in rats demonstrate that this compound increases both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep proportionally without disrupting normal sleep architecture []. This contrasts with GABA-A receptor agonists, which induce sleep through generalized inhibition and often alter sleep architecture [].
Q4: Can you elaborate on the downstream effects of this compound on neurotransmitter systems involved in sleep-wake regulation?
A4: Research suggests that this compound decreases extracellular histamine concentrations in the lateral hypothalamus, potentially contributing to its sleep-promoting effects []. Conversely, this compound can increase dopamine release in the prefrontal cortex []. The exact interplay of these neurotransmitter systems in mediating this compound's effects requires further investigation.
Q5: Are there any differences in the effects of blocking OX1R and OX2R on sleep?
A5: Studies in rats suggest that blocking OX2R alone with a selective antagonist like JNJ-10397049 is sufficient to promote sleep []. Interestingly, co-administration of an OX1R antagonist with an OX2R antagonist attenuates the sleep-promoting effects of the OX2R antagonist [], implying a potential counter-regulatory role of OX1R in sleep modulation.
Q6: Is there any spectroscopic data available for this compound?
A6: The abstracts provided do not include details on the spectroscopic characterization of this compound.
Q7: Are there studies on the material compatibility and stability of this compound?
A7: The abstracts provided focus primarily on the pharmacological aspects of this compound. Information regarding material compatibility and stability under various conditions is not available in these abstracts.
Q8: Does this compound exhibit any catalytic properties or have applications in catalysis?
A8: this compound is a pharmacologically active compound targeting orexin receptors. Based on the provided research, it is not known to possess catalytic properties or have applications in catalysis.
Q9: Have computational chemistry methods been employed in this compound research?
A10: Yes, computational modeling and site-directed mutagenesis were used to map the binding pocket of this compound to human OX1R and OX2R [, ]. These studies identified crucial amino acid residues involved in ligand binding and receptor selectivity, providing valuable insights for understanding this compound's interactions with its target receptors.
Q10: What is known about the stability of this compound under various conditions?
A12: While the provided research doesn't extensively cover this compound's stability, one study mentions the development of a new tablet formulation to address issues with the active pharmaceutical ingredient sticking to manufacturing equipment []. This suggests efforts to improve the compound's stability during the manufacturing process.
Q11: What are the general pharmacokinetic properties of this compound?
A14: this compound exhibits rapid absorption following oral administration, achieving peak plasma concentrations around 1 to 1.5 hours [, ]. It is then rapidly metabolized and primarily eliminated through fecal excretion [].
Q12: What is the duration of this compound's pharmacological effects?
A15: Studies in healthy volunteers indicate that the impairing effects of this compound on vigilance, alertness, and motor coordination largely disappear within 8 hours after a single dose [].
Q13: Has this compound demonstrated efficacy in treating sleep disorders in clinical trials?
A16: Clinical trials have been conducted to evaluate this compound's efficacy and safety in treating insomnia. One study in elderly patients with primary insomnia found that this compound significantly reduced wake time after sleep onset (WASO) and increased total sleep time (TST) compared to placebo [].
Q14: Have any targeted drug delivery approaches been investigated for this compound?
A14: The abstracts provided do not mention specific research on targeted drug delivery strategies for this compound.
Q15: Are there any known biomarkers to predict this compound's efficacy or monitor treatment response?
A15: The provided research does not identify specific biomarkers associated with this compound's efficacy or treatment response.
Q16: What analytical methods have been employed to characterize and quantify this compound?
A19: The research mentions the use of radioligand binding assays to characterize this compound's binding kinetics to orexin receptors [, ]. Additionally, metabolic profiling studies using radiolabeled this compound have been conducted to elucidate its metabolic pathways in humans [].
Q17: Is there information available on the environmental impact and degradation of this compound?
A17: The abstracts provided do not contain information related to the environmental impact or degradation of this compound.
Q18: Have the dissolution and solubility properties of this compound been investigated?
A21: While specific studies on dissolution and solubility are not detailed, research mentions that this compound possesses a pronounced first-pass effect and metabolism, suggesting potential limitations in its oral bioavailability [].
Q19: What measures are taken to ensure the quality control and assurance of this compound?
A19: The abstracts provided do not elaborate on specific quality control and assurance measures employed during the development and manufacturing of this compound.
Q20: Does this compound elicit any immunogenic or immunological responses?
A20: The abstracts provided do not include information regarding the immunogenicity or immunological effects of this compound.
Q21: Has this compound been found to interact with drug transporters?
A21: The provided research does not mention any specific interactions of this compound with drug transporters.
Q22: What is known about the biocompatibility and biodegradability of this compound?
A22: The abstracts do not provide specific details about the biocompatibility or biodegradability of this compound.
Q23: Are there any alternative compounds or approaches for achieving similar therapeutic effects to this compound?
A26: Yes, other dual orexin receptor antagonists, such as suvorexant, have been investigated for treating insomnia []. These compounds target the same orexin system as this compound, offering potential alternatives for sleep-wake modulation.
Q24: Are there strategies for the recycling and waste management of this compound?
A24: The provided research does not address the recycling or waste management of this compound.
Q25: What research infrastructure and resources are crucial for advancing our understanding of this compound?
A28: Continued research on this compound necessitates access to advanced techniques such as electroencephalography, telemetry for monitoring sleep-wake cycles and cardiovascular parameters, microdialysis for assessing neurotransmitter release, and immunohistochemistry for analyzing brain tissue [, , ]. Collaborative efforts between academia and the pharmaceutical industry can further facilitate the development of novel orexin receptor antagonists and the exploration of their therapeutic potential.
Q26: What are some of the historical milestones in the research and development of this compound?
A29: this compound emerged as a promising compound for treating insomnia based on its ability to promote sleep in animal models without significantly disrupting sleep architecture []. Early clinical trials demonstrated its efficacy in improving sleep parameters in patients with primary insomnia [].
Q27: How has this compound research contributed to our understanding of the orexin system and its role in sleep-wake regulation?
A30: Investigations into this compound's mechanism of action have provided valuable insights into the complexities of the orexin system. Research suggests that OX2R antagonism plays a crucial role in promoting sleep [], while OX1R may have a counter-regulatory role []. Understanding the distinct roles of these receptors could pave the way for developing more targeted therapies for sleep disorders.
Q28: Are there any cross-disciplinary applications or synergies emerging from this compound research?
A31: Research on this compound extends beyond sleep medicine, with investigations into its potential for treating conditions such as hypertension [, ], pancreatic ductal adenocarcinoma [], and even the growth impediment associated with obstructive sleep apnea [].
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